molecular formula C7H4F3NO3 B1412934 5-Difluoromethoxy-6-fluoronicotinic acid CAS No. 1804420-50-5

5-Difluoromethoxy-6-fluoronicotinic acid

Cat. No.: B1412934
CAS No.: 1804420-50-5
M. Wt: 207.11 g/mol
InChI Key: WBHNCOVPBQGIAZ-UHFFFAOYSA-N
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Description

5-Difluoromethoxy-6-fluoronicotinic acid is a fluorinated derivative of nicotinic acid. This compound is characterized by the presence of both difluoromethoxy and fluorine substituents on the nicotinic acid ring, which can significantly alter its chemical properties and potential applications. The molecular formula of this compound is C7H4F3NO3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Difluoromethoxy-6-fluoronicotinic acid typically involves the introduction of fluorine atoms into the nicotinic acid structure. One common method includes:

    Starting Material: Nicotinic acid.

    Methoxylation: The difluoromethoxy group can be introduced using difluoromethyl ether in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes:

    Batch Reactors: For controlled addition of reagents and temperature management.

    Continuous Flow Reactors: For improved efficiency and scalability.

    Purification: Techniques such as crystallization, distillation, and chromatography are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Difluoromethoxy-6-fluoronicotinic acid can undergo various chemical reactions, including:

    Substitution Reactions: Due to the presence of fluorine atoms, it can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidized forms of the compound, potentially with additional functional groups.

    Reduction Products: Reduced forms, often with altered functional groups or hydrogenated rings.

Scientific Research Applications

5-Difluoromethoxy-6-fluoronicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential interactions with biological molecules due to its unique fluorinated structure.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the development of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Difluoromethoxy-6-fluoronicotinic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance binding affinity and selectivity for certain molecular targets, potentially leading to more effective therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    6-Fluoronicotinic Acid: Lacks the difluoromethoxy group, which can result in different chemical properties and applications.

    5-Methoxy-6-fluoronicotinic Acid: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    5-Difluoromethoxy-2-fluoronicotinic Acid: Different positioning of the fluorine atoms, which can affect its reactivity and applications.

Uniqueness

5-Difluoromethoxy-6-fluoronicotinic acid is unique due to the combination of difluoromethoxy and fluorine substituents, which can enhance its chemical stability, reactivity, and potential biological activity compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

5-(difluoromethoxy)-6-fluoropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-5-4(14-7(9)10)1-3(2-11-5)6(12)13/h1-2,7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHNCOVPBQGIAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1OC(F)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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